Alphazurine A

Vue d'ensemble

Description

It is a maroon powder that is easily soluble in water and alcohol, and it has an absorbance peak at 641 nm . This compound is widely used in various industries due to its vibrant color and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Alphazurine A involves the reaction of benzyl (ethyl)amino compounds with sulfonated aromatic compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the solubility of the reactants .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity of the final product. The dye content in the industrial product is approximately 60% .

Analyse Des Réactions Chimiques

Types of Reactions

Alphazurine A undergoes various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form different products.

Reduction: Reducing agents can break down the dye into simpler compounds.

Substitution: The aromatic rings in this compound can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

Reducing Agents: Sodium borohydride, zinc dust.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction can yield simpler amines and aromatic hydrocarbons .

Applications De Recherche Scientifique

Scientific Research Applications

1.1 Cell Viability Assays

One of the prominent applications of Alphazurine A is in cell viability assays. A recent study describes a novel viability test that utilizes the dye's selective affinity for dead cells. In this assay, dead cells retain the dye due to its anionic nature, while viable cells exclude it. This property allows researchers to quantify cell death accurately in vitro by comparing treated samples against controls . The assay can be performed in a plate format, making it suitable for high-throughput screening.

1.2 Proteomics Research

This compound is also utilized in proteomics for its ability to stain proteins. Its strong absorption characteristics make it an effective fluorescent dye in various analytical techniques, enhancing the visualization of proteins during electrophoresis and other separation methods . This application is crucial for identifying protein expression levels and studying post-translational modifications.

1.3 Electrochemical Studies

Recent research has investigated the electrochemical removal of dyes, including this compound, from wastewater. The studies focus on the efficiency of different electrode materials in degrading the dye through electrochemical oxidation processes. Results indicate that specific materials can achieve significant color and chemical oxygen demand (COD) removal, highlighting the potential for environmental remediation applications .

Industrial Applications

2.1 Textile Industry

Historically, this compound has been extensively used in the textile industry due to its vibrant color properties. It is particularly effective on wool and cotton fabrics, providing excellent washability and lightfastness . The dye's performance in textile applications has been documented since the mid-20th century, demonstrating its longstanding utility in fabric coloration.

2.2 Food Coloring

This compound is approved by regulatory bodies such as the FDA for use as a food coloring agent. It is commonly found in various food products, providing a blue hue while being regarded as safe for consumption . Its application extends to pharmaceuticals and cosmetics as well, where it is used to enhance color appeal without compromising safety.

Case Studies

Mécanisme D'action

The mechanism of action of Alphazurine A involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The dye’s sulfonate groups facilitate its sol

Activité Biologique

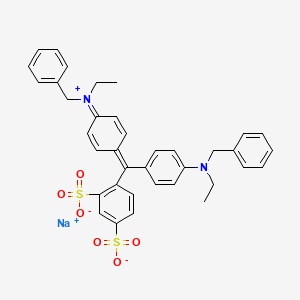

Alphazurine A , also known as Acid Blue 7 , is a synthetic dye with the chemical formula and a CAS number of 3486-30-4 . This compound is primarily used in various industrial applications, including textile dyeing and food coloring. Its biological activity has garnered significant interest in recent years, particularly concerning its environmental impact and potential health effects.

| Property | Value |

|---|---|

| Molecular Formula | C37H35N2NaO6S2 |

| Molecular Weight | 650.83 g/mol |

| CAS Number | 3486-30-4 |

| Solubility | Soluble in water |

Toxicity and Safety

Research has indicated that This compound exhibits varying degrees of toxicity depending on concentration and exposure duration. In aquatic environments, it has been shown to have toxic effects on fish and other aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential. A study highlighted that exposure to high concentrations of this compound can lead to oxidative stress in fish, resulting in cellular damage and increased mortality rates .

Electrochemical Treatment

A significant area of research involves the electrochemical treatment of wastewater containing this compound. Studies have demonstrated that electrochemical oxidation can effectively degrade this dye in synthetic wastewater environments. The use of electrodes such as Ti/IrO2 and boron-doped diamond has been shown to enhance the degradation efficiency, making it a promising method for wastewater treatment .

Microbial Degradation

Microbial degradation is another avenue explored for the bioremediation of this compound. Specific strains of bacteria, such as Bacillus licheniformis , have been identified as capable of degrading this dye through enzymatic processes. Laccase enzymes produced by these bacteria exhibit significant activity in breaking down the complex structures of synthetic dyes, including this compound, under alkaline conditions .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of this compound on freshwater fish revealed that exposure to concentrations above 10 mg/L resulted in significant behavioral changes and increased mortality rates within 48 hours. The biochemical analysis indicated elevated levels of stress markers, suggesting that this dye poses a risk to aquatic life when released into water bodies without adequate treatment.

Case Study 2: Wastewater Treatment Efficacy

In a controlled experiment assessing the efficacy of electrochemical oxidation for treating wastewater containing this compound, researchers found that using a boron-doped diamond electrode achieved over 90% degradation within 60 minutes at optimal current densities. This highlights the potential for integrating such technologies into existing wastewater management systems to mitigate the environmental impact of synthetic dyes.

Propriétés

IUPAC Name |

sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUYQIPAPWPHNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80881399 | |

| Record name | Alphazurine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Acid Blue 7 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3486-30-4 | |

| Record name | Acid Blue 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[4-[(2,4-disulfophenyl)[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alphazurine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen (benzyl)[4-[[4-[benzylethylamino]phenyl](2,4-disulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)ammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/014OZV4W1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.